molecular formula C14H15BN2O4 B3251489 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid CAS No. 2096329-58-5

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid

Cat. No. B3251489
CAS RN: 2096329-58-5
M. Wt: 286.09 g/mol
InChI Key: WMGCITYEMQDOCQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

3-Aminophenylboronic acid, a related compound, can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . The specific chemical reactions involving 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid are not detailed in the search results.

Scientific Research Applications

Targeted Drug Delivery

Phenylboronic acid derivatives, such as 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid, have been used in the development of polymeric micelles with targetability towards cancer cells. These micelles show potential as materials for targeted drug delivery, particularly to HepG2 cells, a type of liver cancer cell. This application demonstrates the potential of phenylboronic acid derivatives in cancer treatment strategies (Zhang et al., 2013).

Anticancer Properties

Some phenylboronic acid derivatives exhibit significant antiproliferative and proapoptotic effects in cancer cells. They have been found to induce cell cycle arrest and apoptosis in ovarian cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).

Synthesis of Benzoxazole Derivatives

Phenylboronic acid, including derivatives like this compound, can catalyze the synthesis of benzoxazole derivatives. This synthesis is notable for its mild conditions, short reaction times, and high purity products, making it significant in the field of organic chemistry (López-Ruiz et al., 2011).

Non-Covalent Protein Labeling

Phenylboronic acid forms stable complexes with amino phenolic compounds, which can be used for non-covalent protein labeling. This application is crucial in biochemical research for protein probing and bioconjugation (Martínez-Aguirre et al., 2021).

Interaction with Sugars

The interaction of 3-amino phenylboronic acid with various sugars has been extensively studied. This research is particularly relevant in the development of sensors for detecting sugars, which has implications in medical diagnostics and food industry (Kur et al., 2017).

Fungicidal Activity

Derivatives of phenylboronic acid have demonstrated significant fungicidal activity against various fungal strains. This indicates their potential as effective antifungal agents in agricultural and medical applications (Wieczorek et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, 3-Aminophenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

Mechanism of Action

Target of Action

The primary target of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound is water-soluble, and may spread in water systems .

properties

IUPAC Name

[3-amino-5-(phenylmethoxycarbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCITYEMQDOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096329-58-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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